1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide
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Overview
Description
1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide is a complex organic compound featuring imidazole rings, cyano groups, and iodide ions
Preparation Methods
The synthesis of 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of cyano and phenyl groups. The final step involves the addition of iodide ions to form the diiodide salt. Reaction conditions often include the use of catalysts, specific temperature controls, and solvent systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The iodide ions can be substituted with other halides or nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can bind to metal ions, influencing enzymatic activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and cyano-substituted organic molecules. Compared to these compounds, 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide is unique due to its dual imidazole rings and diiodide salt form. This structure provides distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- 2-cyano-1-methylimidazole
- 3-methyl-1H-imidazol-3-ium chloride
- 1-phenyl-3-methylimidazole
Biological Activity
1-[2-Cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide (CAS No. 1078634-03-3) is a novel compound with potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis, and relevant research findings.
Molecular Formula: C15H15I2N5
Molecular Weight: 519.13 g/mol
Structure: The compound features a cyano group and imidazolium moieties, which are known to exhibit various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Research indicates that imidazolium salts possess significant antimicrobial properties. The diiodide form of the compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.
Anticancer Potential
In studies evaluating the effects of imidazolium derivatives on cancer cells, it was found that certain compounds in this class can inhibit the proliferation of cancer cells by affecting signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer progression .
Case Studies
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Antimicrobial Efficacy
- A study demonstrated that imidazolium salts exhibited a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The diiodide derivative showed enhanced potency due to its structural features that facilitate interaction with bacterial membranes.
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Anticancer Activity
- In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,6-bis(3-methylimidazol-3-ium-1-yl)benzonitrile;diiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.2HI/c1-17-6-8-19(11-17)14-4-3-5-15(13(14)10-16)20-9-7-18(2)12-20;;/h3-9,11-12H,1-2H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRDUDAVVOQXEB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=C(C(=CC=C2)N3C=C[N+](=C3)C)C#N.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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